molecular formula C6H15NO B13295976 (2S)-1-(Propan-2-yloxy)propan-2-amine

(2S)-1-(Propan-2-yloxy)propan-2-amine

Cat. No.: B13295976
M. Wt: 117.19 g/mol
InChI Key: OVBQUDFVVLIUPF-LURJTMIESA-N
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Description

(2S)-1-(Propan-2-yloxy)propan-2-amine is an organic compound that belongs to the class of amines. This compound features a secondary amine group and an ether linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Propan-2-yloxy)propan-2-amine typically involves the reaction of an appropriate amine precursor with an alkylating agent. One common method is the reaction of (S)-2-aminopropanol with isopropyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Propan-2-yloxy)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or alkoxides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.

Scientific Research Applications

(2S)-1-(Propan-2-yloxy)propan-2-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(Propan-2-yloxy)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(Propan-2-yloxy)propan-2-amine: Unique due to its specific stereochemistry and functional groups.

    (2R)-1-(Propan-2-yloxy)propan-2-amine: The enantiomer with different stereochemistry.

    1-(Propan-2-yloxy)propan-2-amine: Lacks the specific stereochemistry of the (2S) isomer.

Uniqueness

The uniqueness of this compound lies in its stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2S)-1-propan-2-yloxypropan-2-amine

InChI

InChI=1S/C6H15NO/c1-5(2)8-4-6(3)7/h5-6H,4,7H2,1-3H3/t6-/m0/s1

InChI Key

OVBQUDFVVLIUPF-LURJTMIESA-N

Isomeric SMILES

C[C@@H](COC(C)C)N

Canonical SMILES

CC(C)OCC(C)N

Origin of Product

United States

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